molecular formula C22H28O8 B1671776 Eucannabinolide CAS No. 38458-58-1

Eucannabinolide

Cat. No. B1671776
CAS RN: 38458-58-1
M. Wt: 420.5 g/mol
InChI Key: XYPJAWWDSQFSQA-HVTKMOLASA-N
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Description

Eucannabinolide belongs to the class of germacranolides and derivatives. These are sesquiterpene lactones with a structure based on the germacranolide skeleton, characterized by a gamma lactone fused to a 1,7-dimethylcyclodec-1-ene moiety .


Synthesis Analysis

The biosynthesis of cannabinoids, including this compound, involves a complex process. In Cannabis sativa, cannabinoids are biosynthesized as phytoprotectants. In fresh biomass, 95% of the THC, CBD, and CBC exist as their acidic parents: tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and cannabichromenic acid (CBCA) .


Molecular Structure Analysis

This compound is a sesquiterpene lactone with a structure based on the germacranolide skeleton . It is characterized by a gamma lactone fused to a 1,7-dimethylcyclodec-1-ene moiety .


Chemical Reactions Analysis

This compound has been found to suppress STAT3 activation at tyrosine 705, inhibit its translocation to the nucleus, and decrease its DNA binding capacity .


Physical And Chemical Properties Analysis

This compound is an oil . It has a molecular weight of 420.45 and a chemical formula of C22H28O8 .

Scientific Research Applications

Therapeutic Potential in Cancer Treatment

Eucannabinolide has been identified as a compound with potential antileukemic activity. This finding emerged from the isolation of this compound and its analogs from Schkuhria virgata, highlighting its potential in cancer research. The compound's specific ability to exhibit in vivo antileukemic activity positions it as a subject of interest in oncological studies (Herz & Govindan, 1980).

Interaction with Cannabinoid Receptors

While not directly related to this compound, understanding the broader context of cannabinoid research is essential. The molecular characterization of cannabinoid receptors has led to the development of synthetic molecules with cannabinoid and non-cannabinoid structures, which are relevant to the understanding of compounds like this compound. These developments in cannabinoid receptor research have implications for the therapeutic applications of various cannabinoids, potentially including this compound (Di Marzo & Petrocellis, 2006).

Comprehensive Profiling in Medical Cannabis

The comprehensive profiling of phytocannabinoids in medical Cannabis, which includes over 100 different compounds like this compound, is crucial for understanding their medical and pharmacological effects. This research is particularly important for revealing the therapeutic potential of various cannabis constituents, which could include this compound (Berman et al., 2018).

Safety and Hazards

Eucannabinolide is not classified under physical, health, or environmental hazards according to the GHS classification . In case of contact with eyes or skin, it is recommended to flush with plenty of water .

Biochemical Analysis

Biochemical Properties

Eucannabinolide is a STAT3 inhibitor . It suppresses STAT3 activation at tyrosine 705, inhibits its translocation to the nucleus, and decreases its DNA binding capacity . This interaction with the STAT3 protein plays a crucial role in its biochemical reactions.

Cellular Effects

This compound has been found to have significant effects on various types of cells. It suppresses the growth, metastasis, and BCSCS-like traits of triple-negative breast cancer (TNBC) via inactivation of STAT3 . This indicates that this compound influences cell function by impacting cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the STAT3 protein. It suppresses STAT3 activation at tyrosine 705, inhibits its translocation to the nucleus, and decreases its DNA binding capacity . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression.

Metabolic Pathways

Given its interaction with the STAT3 protein, it can be inferred that it may be involved in pathways related to cell signaling and gene expression .

properties

IUPAC Name

[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O8/c1-12-5-6-17(28-15(4)25)13(2)10-19-20(14(3)21(26)29-19)18(9-12)30-22(27)16(11-24)7-8-23/h5,7,10,17-20,23-24H,3,6,8-9,11H2,1-2,4H3/b12-5+,13-10-,16-7+/t17-,18+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPJAWWDSQFSQA-RTZOPMFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)CO)C(=C)C(=O)O2)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\C[C@@H](/C(=C\[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/CO)/CO)C(=C)C(=O)O2)/C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701098813
Record name 2-Butenoic acid, 4-hydroxy-2-(hydroxymethyl)-, (3aR,4R,6E,9S,10Z,11aR)-9-(acetyloxy)-2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701098813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38458-58-1
Record name 2-Butenoic acid, 4-hydroxy-2-(hydroxymethyl)-, (3aR,4R,6E,9S,10Z,11aR)-9-(acetyloxy)-2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester, (2E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38458-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 4-hydroxy-2-(hydroxymethyl)-, (3aR,4R,6E,9S,10Z,11aR)-9-(acetyloxy)-2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701098813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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